molecular formula C10H9ClN2O2 B7646503 2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide

2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide

Cat. No.: B7646503
M. Wt: 224.64 g/mol
InChI Key: LZQAXUXMEHTNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C10H9ClN2O2. This compound is characterized by the presence of a chloro group, a cyano group, and a methoxy group attached to a phenyl ring, along with an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide typically involves the reaction of 3-cyano-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Condensation reactions: Formation of heterocyclic compounds like pyrazoles or oxazoles.

    Hydrolysis: Formation of 3-cyano-4-methoxybenzoic acid.

Scientific Research Applications

2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide is unique due to the presence of both a cyano and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The cyano group enhances its electrophilic nature, while the methoxy group can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9-3-2-8(4-7(9)6-12)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQAXUXMEHTNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.